N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide is a reversible inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to downstream activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell survival and proliferation. This compound binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling, ultimately leading to apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on BTK, with little or no effect on other kinases such as Tec, Itk, and JAK3. This selectivity is important in reducing off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and characterization, as well as the potential for off-target effects in certain experimental systems.
Direcciones Futuras
There are several future directions for the development of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide and related compounds. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, allowing for personalized treatment approaches. Another area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, potentially leading to improved outcomes. Finally, there is also interest in exploring the use of BTK inhibitors in other disease settings, such as autoimmune disorders and solid tumors.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B-cell malignancies. Its high potency and selectivity for BTK, as well as its good pharmacokinetic properties, make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, showing promising results as a single agent and in combination with other drugs. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that this compound induces tumor regression and prolongs survival in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
N-[[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-3-27-16-19-12-17(8-9-20(19)26-2)14-24-10-4-6-18(15-24)13-23-22(25)21-7-5-11-28-21/h5,7-9,11-12,18H,3-4,6,10,13-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESWEXVPAWIQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.